molecular formula C20H15ClFN3O5S B14989826 Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14989826
M. Wt: 463.9 g/mol
InChI Key: BJJFIHBHTVZMST-UHFFFAOYSA-N
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Description

METHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the sulfonyl group, and subsequent coupling with the benzoate moiety. Common synthetic routes include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling with Benzoate Moiety: This final step can be performed using esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of METHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE
  • METHYL 4-CHLORO-2-(4-FLUOROPHENYL)PYRIMIDINE-5-CARBOXYLATE

Uniqueness

METHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the sulfonyl and benzoate moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15ClFN3O5S

Molecular Weight

463.9 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15ClFN3O5S/c1-30-19(27)13-4-8-15(9-5-13)24-18(26)17-16(21)10-23-20(25-17)31(28,29)11-12-2-6-14(22)7-3-12/h2-10H,11H2,1H3,(H,24,26)

InChI Key

BJJFIHBHTVZMST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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